molecular formula C11H8BrF3N2O2 B1444780 Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1121051-30-6

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1444780
CAS No.: 1121051-30-6
M. Wt: 337.09 g/mol
InChI Key: BMKLQGPQEMMMBB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine Scaffolds in Contemporary Chemical Research

Imidazo[1,2-a]pyridine scaffolds have emerged as one of the most important bicyclic heterocyclic frameworks in contemporary chemical research, earning recognition as a privileged structure due to their extensive applications across multiple scientific disciplines. These nitrogen-containing heterocycles have demonstrated remarkable versatility in medicinal chemistry, serving as fundamental building blocks for the development of therapeutic agents with diverse biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic properties. The bicyclic 5-6 fused ring system incorporates a bridgehead nitrogen atom that contributes to the unique electronic and structural characteristics of these compounds.

The pharmaceutical relevance of imidazo[1,2-a]pyridine derivatives is exemplified by their presence in numerous marketed medications and compounds under clinical evaluation. Zolpidem, a well-established sedative-hypnotic agent, demonstrates the therapeutic potential of this scaffold in treating sleep disorders. Olprinone functions as a cardiac stimulant for cardiovascular applications, while soraprazan serves as a proton pump inhibitor for gastrointestinal conditions. The structural diversity achievable through substitution at various positions of the imidazo[1,2-a]pyridine core has enabled the development of compounds with highly specific biological targets and improved pharmacological profiles.

Contemporary research methodologies for synthesizing imidazo[1,2-a]pyridine derivatives have evolved significantly, incorporating environmentally benign approaches and multicomponent reaction strategies. The Groebke-Blackburn-Bienayme three-component reaction has emerged as a particularly effective method for constructing these scaffolds, offering one-pot synthesis procedures with reduced waste generation and improved atom economy. Advanced catalytic systems, including tungstophosphoric acid catalysis under microwave heating conditions, have demonstrated exceptional efficiency in producing diverse imidazo[1,2-a]pyridine derivatives with yields ranging from moderate to excellent levels.

The synthetic accessibility and structural modification potential of imidazo[1,2-a]pyridine scaffolds have made them attractive targets for systematic structure-activity relationship studies. Researchers have systematically explored the effects of various substituents at different positions of the bicyclic core, revealing critical insights into the molecular features responsible for specific biological activities. These investigations have demonstrated that subtle structural modifications can significantly alter the pharmacological properties, selectivity profiles, and therapeutic indices of imidazo[1,2-a]pyridine-based compounds.

Historical Development of Trifluoromethyl-Substituted Heterocycles

The historical development of trifluoromethyl-substituted heterocycles represents a transformative advancement in organic fluorine chemistry, establishing a research field of paramount importance across pharmaceutical, agrochemical, and materials science applications. The unique electronic and steric properties of the trifluoromethyl group have made it an invaluable tool for modulating molecular properties, particularly lipophilicity, metabolic stability, and bioavailability characteristics in drug molecules. Early investigations into trifluoromethylated compounds focused primarily on understanding the fundamental chemistry and reactivity patterns of these fluorinated systems.

The initial synthetic approaches to trifluoromethyl-containing heterocycles relied heavily on indirect methods involving the incorporation of pre-formed trifluoromethyl-containing building blocks into heterocyclic frameworks. These early methodologies often required harsh reaction conditions, complex starting materials, and multi-step synthetic sequences that limited their practical applicability in pharmaceutical development. The breakthrough discoveries in direct trifluoromethylation methods, particularly the development of radical-based approaches using bench-stable trifluoromethyl sources, revolutionized the field by enabling more efficient and operationally simple synthetic protocols.

Significant advances in catalytic trifluoromethylation technologies emerged through the pioneering work of researchers who demonstrated the feasibility of direct carbon-hydrogen bond functionalization using trifluoromethyl radicals. The discovery that sodium trifluoromethanesulfinate could serve as an effective trifluoromethyl radical source under mild conditions represented a paradigm shift in synthetic accessibility. This reagent demonstrated remarkable compatibility with diverse heterocyclic substrates, including electron-deficient systems such as pyridines, which had previously been challenging targets for trifluoromethylation reactions.

The evolution of nitrogen-trifluoromethylation chemistry has received increasing attention in recent years, recognizing the potential for developing novel therapeutic agents with enhanced pharmacological properties. Research has demonstrated that nitrogen-trifluoromethyl azoles exhibit superior lipophilicity, metabolic stability, and cellular permeability compared to their corresponding methyl analogs, highlighting the transformative potential of this functional group in drug design. The development of scalable synthetic methods for constructing nitrogen-trifluoromethyl motifs has enabled the preparation of drug analogs and bioactive molecules with significantly improved pharmaceutical properties.

Structural Significance of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

This compound exhibits a sophisticated molecular architecture that combines multiple pharmacologically relevant structural features within a single heterocyclic framework. The compound possesses the molecular formula Carbon-11 Hydrogen-8 Bromine Fluorine-3 Nitrogen-2 Oxygen-2 with a calculated molecular weight of 337.09 grams per mole, reflecting the substantial contribution of the halogen and fluorine substituents to the overall molecular mass. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, with the bromine atom positioned at carbon-6, the trifluoromethyl group at carbon-8, and the ethyl carboxylate functionality at carbon-2 of the bicyclic core.

The strategic positioning of substituents in this compound creates a unique electronic environment that influences both its chemical reactivity and potential biological activity. The bromine atom at position 6 introduces a site for potential nucleophilic substitution or cross-coupling reactions, enabling further structural elaboration through established organometallic chemistry protocols. The trifluoromethyl group at position 8 significantly alters the electronic distribution within the heterocyclic system while simultaneously enhancing lipophilicity and metabolic stability characteristics. The ethyl ester functionality at position 2 provides opportunities for hydrolysis to the corresponding carboxylic acid or transformation to other carbonyl-containing derivatives.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₁H₈BrF₃N₂O₂
Molecular Weight 337.09 g/mol
Chemical Abstracts Service Number 1121051-30-6
Simplified Molecular Input Line Entry System CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
International Chemical Identifier Key BMKLQGPQEMMMBB-UHFFFAOYSA-N

The structural complexity of this compound extends beyond simple substitution patterns to encompass significant conformational and stereoelectronic considerations. The planar nature of the imidazo[1,2-a]pyridine core constrains the spatial arrangement of substituents, creating defined molecular geometries that influence intermolecular interactions and binding affinities. The electron-withdrawing nature of both the bromine and trifluoromethyl substituents significantly affects the electronic density distribution within the heterocyclic system, potentially modulating the compound's reactivity toward both electrophilic and nucleophilic reagents.

The presence of multiple functional groups within a single molecular framework provides numerous opportunities for chemical modification and derivatization. The compound serves as a versatile synthetic intermediate for accessing diverse structural analogs through selective functionalization of individual reactive sites. The ethyl ester group can undergo standard ester transformations including hydrolysis, transesterification, and reduction reactions, while the bromine substituent enables cross-coupling reactions for introducing various aromatic and aliphatic substituents. The trifluoromethyl group, while generally chemically inert, contributes significantly to the overall physicochemical properties of the molecule.

Research Objectives and Scientific Scope

The primary research objectives surrounding this compound encompass both fundamental chemical characterization and applied synthetic methodology development. Contemporary research efforts focus on elucidating the structure-activity relationships that govern the biological and chemical properties of this compound class, with particular emphasis on understanding how specific substitution patterns influence molecular behavior. The systematic investigation of synthetic pathways for accessing this compound and related derivatives represents a critical component of ongoing research initiatives aimed at developing more efficient and environmentally sustainable synthetic methodologies.

The scientific scope of research involving this compound extends across multiple interdisciplinary domains, reflecting the broad applicability of imidazo[1,2-a]pyridine scaffolds in chemical science. Medicinal chemistry investigations seek to explore the therapeutic potential of this compound and its derivatives, examining structure-activity relationships that could lead to the identification of novel drug candidates with improved efficacy and safety profiles. Synthetic organic chemistry research focuses on developing new methodologies for constructing complex substituted imidazo[1,2-a]pyridine derivatives, with emphasis on reactions that can selectively modify individual functional groups without affecting other reactive sites.

Table 2: Research Applications and Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives

Research Area Methodology Key Findings Reference
Multicomponent Synthesis Groebke-Blackburn-Bienayme Reaction 68 products obtained, 23-99% yields
Catalytic Trifluoromethylation Radical-based C-H Functionalization Broad substrate scope, ambient conditions
Metal-free Synthesis Direct Cyclization Approaches Improved environmental metrics
Nitrogen Trifluoromethylation Hypervalent Iodine Reagents Enhanced metabolic stability

Materials science applications of this compound focus on investigating its potential utility in developing advanced functional materials with unique optical, electronic, or mechanical properties. The presence of fluorine atoms and the aromatic heterocyclic framework suggest potential applications in organic electronics, liquid crystal technologies, and fluorescent materials development. The systematic exploration of these applications requires comprehensive characterization of the compound's photophysical properties, thermal stability, and processing characteristics under various conditions.

The development of green chemistry approaches for synthesizing this compound represents an important aspect of contemporary research objectives. Environmental considerations have become increasingly important in chemical synthesis, driving the development of catalytic systems that minimize waste generation, reduce energy consumption, and eliminate the use of toxic reagents. Research efforts focus on identifying catalytic conditions that can achieve high yields and selectivity while maintaining operational simplicity and cost-effectiveness. The investigation of alternative synthetic strategies, including flow chemistry approaches and photochemical methodologies, offers potential pathways for improving the overall sustainability of synthetic processes.

Properties

IUPAC Name

ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLQGPQEMMMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732349
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121051-30-6
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield/Outcome Notes
6-Bromoimidazo[1,2-a]pyridine synthesis Cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde, base (NaHCO3, Na2CO3, NaOH), 25–55 °C, 2–24 h 2-amino-5-bromopyridine, monochloroacetaldehyde, base, ethanol/methanol 67.8–72.0% yield, high purity crystals Mild conditions, scalable, reproducible
Trifluoromethyl group introduction One-pot three-component reaction with trifluoroacetonitrile, pyridinium ylide 2-aminopyridine, trifluoroacetonitrile Efficient formation of trifluoromethylated imidazo[1,2-a]pyridines Direct incorporation of CF3 group
Esterification Esterification or use of ethyl ester precursors, controlled temperature Carboxylic acid or ethyl ester precursors High purity ethyl ester product Requires careful temperature control
Metal-free aqueous cyclization Reaction of 2-aminopyridine with propargyl bromide in NaOH solution at ambient temperature 2-aminopyridine, propargyl bromide, NaOH Rapid, metal-free synthesis of imidazo[1,2-a]pyridines Environmentally friendly, scalable

Detailed Research Findings and Analysis

  • The 6-bromoimidazo[1,2-a]pyridine core synthesis via cyclization with monochloroacetaldehyde is a well-established method with documented reproducibility and scalability, suitable for industrial applications.
  • The trifluoromethylation via [3+2] cycloaddition with trifluoroacetonitrile provides a direct and efficient route to introduce the CF3 group, which is critical for the biological and physicochemical properties of the target compound.
  • Metal-free aqueous cyclization methods represent a green chemistry advancement, reducing the need for hazardous reagents and conditions, and can be adapted to synthesize substituted imidazo[1,2-a]pyridines, including brominated and trifluoromethylated derivatives.
  • Purification by recrystallization from ethyl acetate and hexane mixtures consistently yields high-purity products, crucial for subsequent applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with imidazo[1,2-A]pyridine structures can inhibit the growth of cancer cells. The presence of bromine and trifluoromethyl groups may enhance this activity by increasing lipophilicity and altering metabolic pathways.
  • Antimicrobial Properties : The compound has been tested for its effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.

Pharmaceutical Development

This compound is being explored for its potential as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Material Science

The compound’s properties make it suitable for applications in material science, particularly in the development of functional materials that require specific electronic or optical characteristics. Its fluorinated groups can impart unique properties to polymers and coatings.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other complex molecules. Its reactivity allows chemists to explore new synthetic pathways that could lead to the discovery of novel compounds with desirable properties.

Case Studies

Study TitleFocusFindings
Antitumor Activity of Imidazo[1,2-A]pyridinesInvestigated the cytotoxic effects on cancer cell linesThis compound showed significant inhibition of cell proliferation in vitro.
Synthesis of Fluorinated CompoundsExplored synthesis methods for fluorinated derivativesThe compound was successfully used as a precursor for synthesizing more complex fluorinated imidazoles.
Antimicrobial Screening of Novel CompoundsEvaluated antimicrobial efficacy against various pathogensDemonstrated effective inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances polarizability, making it more reactive in aryl cross-coupling reactions than chlorine .
  • Fluorine vs. Trifluoromethyl : Fluorine’s small size and high electronegativity improve binding affinity in drug targets, while the trifluoromethyl group enhances lipophilicity .

Ester-Modified Analogs

Compound Name Ester Group Molecular Weight (g/mol) Key Differences Reference
Mthis compound Methyl ester 323.07 Smaller ester group reduces molecular weight and may alter solubility.
Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl ester with Br/Cl 371.54 Additional bromine at position 3 increases steric hindrance and molecular weight.

Key Insights :

  • Multi-Halogenation : Compounds with multiple halogens (e.g., Br and Cl) exhibit higher molecular weights and may face synthetic challenges due to steric effects .

Structural Isomers and Derivatives

  • Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate : Iodo and chloro substituents at positions 3 and 6 create steric complexity, limiting applications in crowded binding pockets .

Biological Activity

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1121051-30-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its antitumor effects and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈BrF₃N₂O₂
  • Molecular Weight : 337.09 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom and a trifluoromethyl group which are crucial for its biological activity. The presence of these substituents can enhance lipophilicity and influence the compound’s interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. Specific synthetic routes have been documented in various studies, highlighting the efficiency of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably, its effects were tested on triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Key Findings :

  • Cell Viability : The compound exhibited significant cytotoxicity with a GI50 concentration around 13 μM in MDA-MB-231 cells, indicating it can effectively reduce cell proliferation.
  • Mechanism of Action : Flow cytometry analysis suggested that treatment with this compound increases the G0/G1 phase population while decreasing the S phase population, implying a potential mechanism involving cell cycle arrest rather than apoptosis .
Cell Line GI50 (μM) Effect on Cell Cycle
MDA-MB-23113Increased G0/G1 phase
MDA-MB-468Not specifiedNot specified

Other Biological Activities

In addition to its antitumor effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that similar imidazo derivatives exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Some derivatives in this class have been reported to inhibit specific enzymes involved in cancer progression.

Case Studies

  • Study on TNBC Cells : A detailed investigation into the effects of this compound on MDA-MB-231 cells demonstrated significant inhibition of cell growth and alterations in cell cycle dynamics .
  • Comparative Analysis with Other Compounds : In comparative studies with known anticancer agents like doxorubicin, this compound showed comparable efficacy in reducing viable cell numbers but with different mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl bromopyruvate with substituted pyridin-2-amine derivatives. For example, substituting 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) with ethyl bromopyruvate (F1) under reflux in ethanol with NaHCO₃ achieves yields up to 87–94% . Key parameters include solvent choice (ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of F1:F2). Characterization via ¹H NMR and LC-MS confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : ¹H NMR and ¹³C NMR are essential for verifying the imidazo[1,2-a]pyridine core and substituents. For instance:

  • ¹H NMR : Peaks at δ 8.2–8.4 ppm correspond to aromatic protons adjacent to the bromo and trifluoromethyl groups.
  • ¹³C NMR : Signals near δ 160–165 ppm confirm the ester carbonyl group, while δ 110–120 ppm corresponds to CF₃ and Br substituents .
    LC-MS (e.g., [M+1]+ = 336.0) and HRMS validate molecular weight and isotopic patterns .

Q. How do the bromo and trifluoromethyl groups influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura for C-C bond formation), while the electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 3-position of the imidazo[1,2-a]pyridine ring. For example, nitration under mixed acid conditions selectively targets the 3-position due to electronic effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer : Computational modeling (e.g., CNDO/2 calculations) predicts electron density distribution to guide regioselective reactions. Experimental validation shows that substituents like methyl or methoxy groups at the 6-position alter electron density, directing nitration or sulfonation to specific sites . For instance, ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate forms exclusively at the 3-position due to steric and electronic factors .

Q. How can computational chemistry predict the compound’s pharmacological activity, and what docking studies support these predictions?

  • Methodological Answer : Molecular docking with cyclin-dependent kinases (CDKs) or viral proteases reveals binding affinities. The imidazo[1,2-a]pyridine scaffold mimics purine bases, enabling interactions with ATP-binding pockets. For example, derivatives with 8-amino substituents show anticonvulsant activity via GABA receptor modulation . MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental and analytical approaches resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer : Discrepancies in yields (e.g., 65% vs. 94%) arise from variations in workup protocols or solvent purity. Reproducibility requires strict control of:

  • Reaction atmosphere (N₂ vs. air-sensitive conditions) .
  • Purification methods (column chromatography vs. recrystallization) .
    Contradictory NMR shifts may stem from solvent effects (CDCl₃ vs. DMSO-d6) or impurities; HRMS and 2D NMR (COSY, HSQC) clarify assignments .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in biological assays?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in neutral buffers but hydrolysis of the ester group under alkaline conditions (pH >9). For bioassays, storage at -20°C in anhydrous DMSO is recommended. LC-MS monitors degradation products like 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.